Oxazole-4-carboxamide
Overview
Description
Oxazole-4-carboxamide derivatives are a class of compounds that have been extensively studied due to their diverse range of applications, including their use as intermediates in organic synthesis, their role as herbicide safeners, and their potential in medicinal chemistry as inhibitors of blood platelet aggregation. The oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to the chemical reactivity and biological activity of these compounds .
Synthesis Analysis
The synthesis of oxazole-4-carboxamide and its derivatives can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate, which can be further modified using halogenation and palladium-catalyzed coupling reactions to produce a series of substituted oxazoles . Another method includes the conversion of aldehydes to oxazole-4-carboxylates using 3-oxazoline-4-carboxylates as intermediates, showcasing the reactivity of these intermediates with Grignard reagents to yield 4-keto-oxazole derivatives . Additionally, functionalized oxazoles can be synthesized from enamides through phenyliodine diacetate-mediated intramolecular oxidative cyclization, which is a heavy-metal-free process . Gold catalysis has also been employed to synthesize 2,5-disubstituted oxazoles from N-propargylcarboxamides under mild conditions, with the observation of an intermediate 5-methylene-4,5-dihydrooxazole .
Molecular Structure Analysis
The molecular structure of oxazole-4-carboxamide derivatives is characterized by the presence of the oxazole ring, which can be further substituted at various positions to yield a wide array of compounds with different properties. The synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, for instance, involves the reaction of methyl α-isocyanoacetate with acylating reagents, leading to the formation of carboxylic acids and carboxamides . The structure-activity relationship studies of these compounds have shown that specific substitutions can significantly influence their biological activity, such as the inhibition of blood platelet aggregation .
Chemical Reactions Analysis
Oxazole-4-carboxamide derivatives participate in a variety of chemical reactions. The photooxygenation of oxazoles can be used to generate activated carboxylates, which are useful in the synthesis of macrocyclic lactones . Reactions of 2-acylamino-2-cyanoacetamides can lead to the formation of 5-aminooxazole-4-carboxamides and oxazolo[5,4-d]pyrimidines, demonstrating the versatility of oxazole derivatives in heterocyclic chemistry . Moreover, the rational design and synthesis of substituted oxazole isoxazole carboxamides have been explored for their use as herbicide safeners, highlighting the importance of oxazole derivatives in agricultural chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole-4-carboxamide derivatives are influenced by their molecular structure. For example, the photophysical properties of 2,5-disubstituted oxazole-4-carboxylates have been investigated, revealing that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes10. The introduction of various substituents on the oxazole ring can alter properties such as solubility, reactivity, and biological activity, which is crucial for their application in different fields 10.
Scientific Research Applications
Synthesis of Oxazoles
Oxazole-4-carboxamide plays a significant role in the synthesis of oxazoles, an important structural motif in various natural products. Luo et al. (2012) highlighted an efficient synthesis method of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy. This method involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, demonstrating the utility of bidentate phosphine ligands in managing the reactivity of in situ-generated gold carbenes (Luo, Ji, Li, & Zhang, 2012).
Pharmaceutical Applications
Oxazole-4-carboxamide derivatives have been studied for their potential in pharmaceutical applications. For instance, Ozaki et al. (1983) synthesized oxazole derivatives with inhibitory activity on blood platelet aggregation, indicating their potential therapeutic applications (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Biological Evaluation
Caputo et al. (2020) presented the design and synthesis of substituted oxazol-2-one-3-carboxamides as a new class of acid ceramidase inhibitors. This study is significant in understanding the role of acid ceramidase in lysosomal ceramides metabolism and its implications in various biological processes (Caputo, Di Martino, Cilibrasi, Tardia, Mazzonna, Russo, Penna, Summa, Bertozzi, Realini, Margaroli, Migliore, Ottonello, Liu, Lansbury, Armirotti, Bertorelli, Ray, Skerlj, & Scarpelli, 2020).
Antimicrobial Activity
Stanchev et al. (1999) investigated the synthesis of new amino acids and peptides containing thiazole and oxazole moieties. Their study demonstrated moderate antibacterial activity of these compounds against various bacteria, fungi, and yeast, showcasing the potential of oxazole derivatives in antimicrobial treatments (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Safety And Hazards
properties
IUPAC Name |
1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELWSLNTRVXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616601 | |
Record name | 1,3-Oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carboxamide | |
CAS RN |
23012-15-9 | |
Record name | 4-Oxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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